1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine
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Overview
Description
1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine is an organic compound with the molecular formula C10H15NS It is characterized by a cyclopropyl group attached to an ethanamine backbone, which is further substituted with a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a carbene precursor, such as diazomethane, under controlled conditions.
Attachment of the ethanamine backbone: The cyclopropyl group is then reacted with an ethanamine derivative, often through a nucleophilic substitution reaction.
Introduction of the thiophen-2-ylmethyl group: This step involves the reaction of the intermediate product with a thiophen-2-ylmethyl halide, typically under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-N-(thiophen-3-ylmethyl)ethanamine: Similar structure but with the thiophen group attached at a different position.
1-cyclopropyl-N-(furan-2-ylmethyl)ethanamine: Similar structure but with a furan ring instead of a thiophen ring.
1-cyclopropyl-N-(pyridin-2-ylmethyl)ethanamine: Similar structure but with a pyridine ring instead of a thiophen ring.
Uniqueness
1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-8(9-4-5-9)11-7-10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNAKWHRQJGSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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